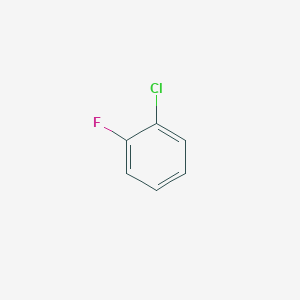













|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5](Cl)=[O:6].Cl[C:13]1C=CC=CC=1F.C(Cl)(=O)C.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClC(Cl)=C(Cl)Cl.C(Cl)Cl.C(=S)=S>[CH3:13][C:5]([C:4]1[CH:8]=[CH:9][C:10]([F:11])=[C:2]([Cl:1])[CH:3]=1)=[O:6] |f:3.4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1F
|
|
Name
|
[ 1963 ]
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC(=C(Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
the organic phase is washed with aqueous sodium hydroxide
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with water, and dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue is subjected to fractional distillation at reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)F)Cl
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |